![molecular formula C16H22BrNO4 B13605624 tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/no-structure.png)
tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a brominated oxopropyl moiety. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid derivative with a tert-butyl carbamate group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The bromination of the oxopropyl moiety is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated oxopropyl moiety can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the brominated oxopropyl moiety can produce alcohols or amines.
科学的研究の応用
tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate involves its interaction with specific molecular targets and pathways. The benzyloxy group can act as a leaving group in nucleophilic substitution reactions, while the brominated oxopropyl moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
- tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-chloro-2-oxopropyl}carbamate
- tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-iodo-2-oxopropyl}carbamate
- tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-fluoro-2-oxopropyl}carbamate
Uniqueness
The uniqueness of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the bromine atom allows for selective substitution reactions, while the benzyloxy group provides a handle for further functionalization. This makes the compound a versatile intermediate in organic synthesis .
特性
分子式 |
C16H22BrNO4 |
|---|---|
分子量 |
372.25 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
InChIキー |
OXBOONQWFXEVFV-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr |
正規SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


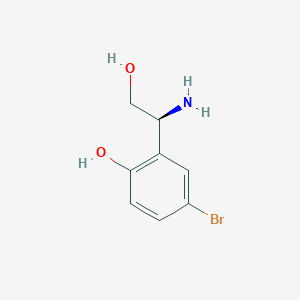

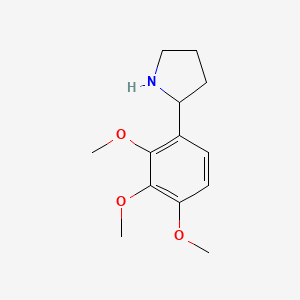

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
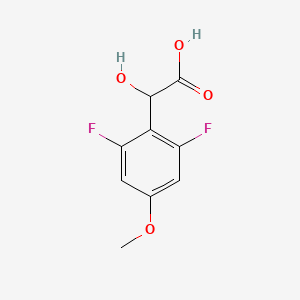
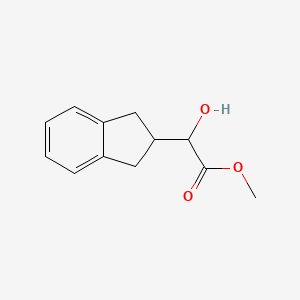

![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
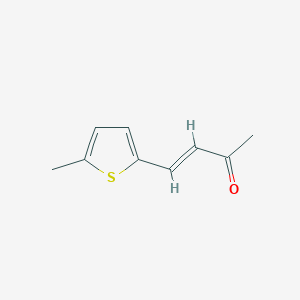
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
